Bvt-3498
Overview
Description
Bvt-3498, also known as AMG-331, is a 11-beta-hydroxyseriod dehydrogenase type 1 inhibitor . It has a chemical formula of C16H18ClN3O4S2 and a molecular weight of 415.900 .
Molecular Structure Analysis
The InChi Key for Bvt-3498 is WZFZJEPHYDDFCT-UHFFFAOYSA-N . The SMILES code is O=S(C1=CC=CC(Cl)=C1C)(NC2=NC(CCN3C(COCC3)=O)=CS2)=O .Scientific Research Applications
Translational Research and Nursing Science : This paper highlights the importance of translational research in healthcare, emphasizing the application of basic scientific findings to clinical practice. This approach is crucial for advancing our understanding of health and disease mechanisms (Grady, 2010).
The Belgian Virtual Tumorbank : Discusses a virtual tumorbank project in Belgium, demonstrating the significance of biobanks in cancer research by providing high-quality biological samples for research. This could be relevant for research involving compounds like Bvt-3498, particularly in oncology (Vande Loock et al., 2019).
Biological Variation in Disease : This study collates data on the variation of biological markers in various disease states, which is essential for understanding how compounds like Bvt-3498 might interact with different biological systems (Ricós et al., 2007).
Development of High‐Performance Brain–Computer Interfaces : Though not directly related to Bvt-3498, this paper demonstrates the complex interplay between technology and biology in modern research, which could be applicable to the study of new compounds (Collinger et al., 2014).
Web-Based Science Learning Environments for Collaborative Inquiry : This research discusses the use of technology in enhancing scientific learning and research, which could be relevant for educational and collaborative aspects of studying compounds like Bvt-3498 (Sun & Looi, 2013).
properties
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZJEPHYDDFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-N-(4-(2-(3-oxo 4-morpholinyl)ethyl)-2-thiazolyl)benzenesulfonamide | |
CAS RN |
376641-49-5 | |
Record name | BVT-3498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BVT-3498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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